molecular formula C6H11N3O3S B1490758 N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide CAS No. 1376280-75-9

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide

Cat. No.: B1490758
CAS No.: 1376280-75-9
M. Wt: 205.24 g/mol
InChI Key: GQLQEMIBCDINMH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is a useful research compound. Its molecular formula is C6H11N3O3S and its molecular weight is 205.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQEMIBCDINMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
Reactant of Route 3
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
Reactant of Route 6
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.